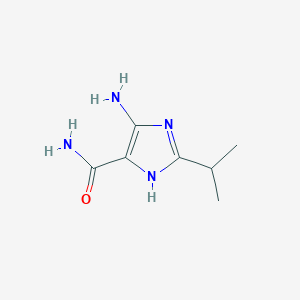

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Descripción general

Descripción

Synthesis Analysis

An innovative and efficient synthesis of 5-amino-1H-imidazole-4-carboxamide (AIC) from commercially available hypoxanthine has been described . The development of the key hydrolysis step and a practical isolation enables a highly efficient one-step manufacturing process for AIC with minimal environmental impact and significant reduction of production cost .

Chemical Reactions Analysis

Imidazole, a structure that is very practical and versatile in its construction/functionalization, can be considered a rich source of chemical diversity . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor, particularly for aluminum in acidic environments like 1M HCl. It shows promising characteristics for protecting metals from corrosion, which is crucial in industrial applications .

Pharmaceutical Research

It has been explored for use in treating conditions such as allergic rhinitis and pediatric indications. Its derivatives are part of ongoing research to develop new medications .

Synthesis of Heterocyclic Compounds

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is used in synthesizing heterocyclic compounds like guanine, purines, and pyrimidines, which are fundamental components of nucleic acids and vital for genetic encoding processes .

Biological Research

As a biochemical reagent, this compound can be utilized in life science research related to biological materials or organic compounds. It aids in understanding biological processes and developing biotechnological applications .

Antitumor Potential

Derivatives of imidazole, including this compound, have shown various biological activities. Notably, they have been evaluated for antitumor potential against different cancer cell lines, indicating their significance in cancer research .

Functional Molecules Synthesis

Imidazoles are key components in synthesizing functional molecules used in everyday applications, from pharmaceuticals to synthetic chemistry and industry. This compound contributes to the development of such versatile molecules .

Chemical Synthesis

A novel protocol involving this compound allows the efficient synthesis of functionalized 5-amidoimidazoles from readily available materials, showcasing its utility in chemical synthesis processes .

Advancements in Synthetic Chemistry

Imidazole derivatives, including this compound, have observed significant advancements over recent years. They are involved in diverse multicomponent reactions under various conditions, highlighting their versatility in synthetic chemistry .

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), is known to stimulate amp-dependent protein kinase (ampk) activity . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in glucose and lipid metabolism .

Mode of Action

Aicar, an analog of adenosine monophosphate (amp), is capable of stimulating ampk activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .

Biochemical Pathways

Aicar is an intermediate in the generation of inosine monophosphate . It’s also known to enter the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .

Result of Action

Aicar has been used clinically to treat and protect against cardiac ischemic injury . It increases the metabolic activity of tissues by changing the physical composition of muscle .

Safety and Hazards

Safety measures for handling 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLQQHDKJCDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458649 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide | |

CAS RN |

227078-19-5 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)